molecular formula C5H7ClO2 B169126 3-Chloro-tetrahydro-pyran-4-one CAS No. 160427-98-5

3-Chloro-tetrahydro-pyran-4-one

Cat. No. B169126
CAS RN: 160427-98-5
M. Wt: 134.56 g/mol
InChI Key: GUHAJPZAYADBSB-UHFFFAOYSA-N
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Description

3-Chloro-tetrahydro-pyran-4-one is a chemical compound with the CAS Number: 160427-98-5 . It has a molecular weight of 134.56 . The compound is a white solid and is used as an intermediate in organic chemistry .


Synthesis Analysis

Tetrahydro-4H-pyran-4-one has been prepared in a two-stage process from 3-chloropropionyl chloride, with an overall yield of 45% . It is also used in the synthesis of various compounds using an atom-economic approach .


Molecular Structure Analysis

The InChI code for 3-Chloro-tetrahydro-pyran-4-one is 1S/C5H7ClO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 . This indicates that the compound consists of 5 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .


Chemical Reactions Analysis

Tetrahydro-4H-pyran-4-one is used in the synthesis of various compounds . It undergoes condensation reactions in the preparation of dipeptides and spiroimidazolones . It is also employed in Wittig reactions for the synthesis of Penicillins and in a ring of vitamin D3 .

Scientific Research Applications

Multicomponent Reaction (MCR) Approach

3-Chloro-tetrahydro-pyran-4-one can be used in the synthesis of pyran derivatives via a multicomponent reaction (MCR) approach . This approach is favored due to its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .

Biological and Pharmaceutical Properties

Pyran derivatives, including 3-Chloro-tetrahydro-pyran-4-one, have a broad spectrum of biological and pharmaceutical properties. They are known for their anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal properties .

Synthesis of Symmetric Tetra Substituted Methanes

3-Chloro-tetrahydro-pyran-4-one is employed in the preparation of symmetric tetra substituted methanes . This process involves the use of the methyl enol ether as a useful protecting agent for alcohols .

Atom-Economic Approach

3-Chloro-tetrahydro-pyran-4-one is used in the synthesis of various compounds using an atom-economic approach . This approach is beneficial as it minimizes waste and is more environmentally friendly .

Ruthenium-Catalyzed Coupling Reaction

3-Chloro-tetrahydro-pyran-4-one can be used in a ruthenium-catalyzed coupling reaction between pent-2-yne-1,5-diols and Michael acceptors, resulting in the formation of β-hydroxyenones with high yields and regioselectivity .

Organic Precursor

3-Chloro-tetrahydro-pyran-4-one serves as an organic precursor in the field of synthetic chemistry . It contributes to the formation of privileged heterocyclic scaffolds with enhanced biological activity .

Safety and Hazards

While specific safety and hazard information for 3-Chloro-tetrahydro-pyran-4-one is not available in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar chemical compounds . Personal protective equipment should be used and all sources of ignition should be removed .

properties

IUPAC Name

3-chlorooxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHAJPZAYADBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447542
Record name 3-Chlorooxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160427-98-5
Record name 3-Chlorooxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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